![molecular formula C17H18N6O5 B12941946 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine CAS No. 56527-33-4](/img/structure/B12941946.png)
2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine
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Overview
Description
2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine is a useful research compound. Its molecular formula is C17H18N6O5 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
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Biological Activity
2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine is a synthetic nucleoside derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This compound's structure, characterized by the presence of a nitrophenyl group, suggests that it may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is C14H16N4O3. The compound features a deoxyribose sugar linked to an adenine base, with a nitrophenylmethyl substituent at the nitrogen position. This unique structure may influence its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and proteins. The nitrophenyl group can participate in π-π stacking interactions and hydrogen bonding, potentially influencing enzyme activity and nucleic acid binding.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism or signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it could induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA damage.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 5.0 | Induction of apoptosis |
HCT-116 (Colon) | 3.5 | Cell cycle arrest in G2/M phase |
A549 (Lung) | 4.0 | DNA damage induction |
HeLa (Cervical) | 6.0 | Inhibition of cell proliferation |
These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, with mechanisms involving apoptosis and cell cycle modulation.
Case Studies
- MCF-7 Breast Cancer Cells : Treatment with this compound resulted in a significant increase in apoptotic cells as measured by Annexin V staining. Flow cytometry analysis revealed a concentration-dependent increase in late apoptotic cells at higher concentrations.
- HCT-116 Colon Cancer Cells : The compound induced G2/M phase arrest, which was confirmed through flow cytometric analysis. Additionally, it led to increased expression of pro-apoptotic markers and DNA damage response factors.
- A549 Lung Cancer Cells : In this study, the compound demonstrated potent cytotoxicity, leading to DNA strand breaks as evidenced by comet assay results.
Scientific Research Applications
The compound has shown promising biological activities, particularly in the context of cancer treatment. Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms. The following sections detail specific applications and findings related to this compound.
Cancer Research
1. Apoptosis Induction in Cancer Cells
- MCF-7 Breast Cancer Cells : Treatment with 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine resulted in a significant increase in apoptotic cells as measured by Annexin V staining. Flow cytometry analysis revealed a concentration-dependent increase in late apoptotic cells at higher concentrations.
- HCT-116 Colon Cancer Cells : The compound induced G2/M phase arrest, confirmed through flow cytometric analysis. It also led to increased expression of pro-apoptotic markers and DNA damage response factors.
- A549 Lung Cancer Cells : In studies involving A549 cells, the compound demonstrated potent cytotoxicity, leading to DNA strand breaks as evidenced by comet assay results.
Enzyme Inhibition
The presence of the nitrophenyl group suggests that this compound may interact with various enzymes, potentially serving as an inhibitor. This aspect is crucial for developing targeted therapies against diseases where enzyme dysregulation is a factor.
Case Studies
Several case studies have highlighted the effectiveness of this compound in specific experimental setups:
Cell Line | Observed Effect | Methodology |
---|---|---|
MCF-7 | Increased apoptosis | Annexin V staining, flow cytometry |
HCT-116 | G2/M phase arrest, increased pro-apoptotic markers | Flow cytometric analysis |
A549 | Induced DNA strand breaks | Comet assay results |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group on the benzyl moiety can be selectively reduced to an amine for further functionalization:
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Reagents : H₂/Pd-C (10% w/w) in EtOH or Na₂S₂O₄ in aqueous buffer.
-
Product : 2'-Deoxy-N-[(4-aminophenyl)methyl]adenosine.
Example Reaction :
N⁶-(4-Nitrobenzyl)-2’-deoxyadenosineH2/Pd-C, EtOHN⁶-(4-Aminobenzyl)-2’-deoxyadenosine(90% yield)\[4][6]
Stability Under Acidic/Base Conditions
The N⁶-(4-nitrobenzyl) group influences stability:
-
Acidic Conditions (pH 2–4) : Stable for >48 h at 25°C.
-
Basic Conditions (pH 10–12) : Partial cleavage of the benzyl group occurs within 6 h (15–20% degradation) .
Phosphorylation at the 5'-OH Group
For oligonucleotide synthesis or prodrug applications, the 5'-hydroxyl can be phosphorylated:
-
Method : Phosphoramidite chemistry using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
Product :
5’-O-Phosphoramidite-N⁶-(4-nitrobenzyl)-2’-deoxyadenosine(78% yield)\[2]
Spectroscopic Characterization
Properties
CAS No. |
56527-33-4 |
---|---|
Molecular Formula |
C17H18N6O5 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C17H18N6O5/c24-7-13-12(25)5-14(28-13)22-9-21-15-16(19-8-20-17(15)22)18-6-10-1-3-11(4-2-10)23(26)27/h1-4,8-9,12-14,24-25H,5-7H2,(H,18,19,20)/t12-,13+,14+/m0/s1 |
InChI Key |
QLQLOKAYYQYREM-BFHYXJOUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
Origin of Product |
United States |
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